![molecular formula C18H25NO2 B5622497 (3R*,4R*)-4-cyclobutyl-3-methyl-1-(phenylacetyl)-4-piperidinol](/img/structure/B5622497.png)
(3R*,4R*)-4-cyclobutyl-3-methyl-1-(phenylacetyl)-4-piperidinol
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Overview
Description
This compound is part of a class of chemicals known for their diverse chemical and physical properties, which make them of interest in various fields of chemistry and pharmacology. While specific information on this exact molecule might be limited, related compounds have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of diastereoisomeric piperidinols, closely related to the compound , involves phenylation of piperidones followed by acylation. This method provides insights into the synthetic routes that could be applicable for the target molecule (Iorio, Ciuffa, & Damia, 1970).
Molecular Structure Analysis
Studies on compounds similar to “(3R*,4R*)-4-cyclobutyl-3-methyl-1-(phenylacetyl)-4-piperidinol” show that the piperidin-4-one ring often adopts a slightly distorted chair conformation, with substituents affecting its molecular geometry. Crystal structure analysis, alongside Density Functional Theory (DFT) calculations, provides a comprehensive understanding of the molecule's 3D conformation and intermolecular interactions (Arulraj et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to various bioactive molecules. For example, cycloaddition reactions followed by reductive opening have been used to synthesize cyclopenta[c]piperidines, indicating the chemical versatility of the piperidine scaffold (Wu et al., 2000).
Physical Properties Analysis
The physical properties of piperidine derivatives are influenced by their molecular structure. The crystal and molecular structure studies provide information on the molecule's stability, conformational preferences, and potential for intermolecular interactions, which are essential for understanding the compound's behavior in different environments (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of piperidine derivatives, are crucial for their potential application in drug discovery and other fields. Studies on analogous compounds reveal that substitutions at specific positions can significantly affect their binding affinities, biological activities, and selectivity towards different receptors (Dandu et al., 2012).
properties
IUPAC Name |
1-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-13-19(11-10-18(14,21)16-8-5-9-16)17(20)12-15-6-3-2-4-7-15/h2-4,6-7,14,16,21H,5,8-13H2,1H3/t14-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKWHIVDGPGGHM-KDOFPFPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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